molecular formula C16H13ClN2O2 B15055831 2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B15055831
M. Wt: 300.74 g/mol
InChI Key: AFIFIQDTNQOAAQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 1779124-81-0) is a chemical building block with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 . This compound is a derivative of the 7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its relevance in anticancer drug discovery . The core pyranopyridine structure is recognized as a simplified analogue of complex natural products and has been identified as a promising scaffold in the development of antiproliferative agents . Research into structurally related pyrano[3,2-c]pyridone compounds has demonstrated that these heterocyclic systems can exhibit low nanomolar antiproliferative activity, induce apoptosis in human cancer cell lines, cause cell cycle arrest in the G2/M phase, and act as potent inhibitors of in vitro tubulin polymerization . The specific substitution pattern of this compound, featuring a 4-(4-methoxyphenyl) group and a chloro substituent, makes it a valuable intermediate for further chemical exploration, such as in the synthesis of diverse analogs for structure-activity relationship (SAR) studies . This product is intended for research purposes as a key synthetic intermediate or building block in drug discovery programs, particularly in oncology. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C16H13ClN2O2/c1-20-11-4-2-10(3-5-11)15-12(8-18)16(17)19-14-6-7-21-9-13(14)15/h2-5H,6-7,9H2,1H3

InChI Key

AFIFIQDTNQOAAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2COCC3)Cl)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Pyrano[4,3-b]pyridine Systems

Condensation of Hydroxypyridines

One established approach involves the condensation of 4-hydroxy-pyridin-2(1H)-ones with activated nitriles such as malononitrile in the presence of a base. This reaction typically progresses through Michael addition followed by cyclization to form the pyrano ring. The general procedure involves refluxing a mixture of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, malononitrile, a corresponding aldehyde, and triethylamine in ethanol for approximately 50 minutes.

Chlorination of Pyridine-Containing Precursors

Specific Preparation Methods for 2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Method 1: Synthesis via Pyridone Intermediate

This approach is based on the synthesis of structurally similar nicotinonitriles reported in the literature.

Step 1: Synthesis of Pyridone Intermediate

A mixture of 4-methoxybenzaldehyde (1.36 g, 10 mmol), an appropriate cyclic ketone (10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), ammonium acetate (0.77 g, 10 mmol), and piperidine (0.2 mL) in ethanol (30 mL) is stirred at ambient temperature for 24 hours. The precipitate is filtered, washed with cold ethanol, and dried to obtain the pyridone intermediate.

Step 2: Chlorination of Pyridone Intermediate

The pyridone intermediate (5 mmol) is refluxed with PCl₅ (3.12 g, 15 mmol) in POCl₃ (5 mL) for 7 hours. The reaction mixture is then poured onto crushed ice, and the formed solid is filtered, dried, and recrystallized from ethanol to give the chlorinated product.

Step 3: Reduction to Form 7,8-dihydro-5H-pyrano Structure

The chlorinated product is subjected to selective reduction conditions to obtain the 7,8-dihydro-5H-pyrano[4,3-b]pyridine structure. This can be achieved using sodium borohydride in ethanol at controlled temperature.

Method 2: One-Pot Condensation Approach

This method adapts the environmentally friendly synthesis of pyran-3-carbonitriles described in the literature.

Step 1: Preparation of α,α'-bis(4-methoxybenzylidene) Cycloalkanone

4-methoxybenzaldehyde (2.72 g, 20 mmol) and an appropriate cyclic ketone (10 mmol) are reacted in the presence of sodium hydroxide (0.8 g, 20 mmol) in ethanol to form the α,α'-bis(4-methoxybenzylidene) cycloalkanone intermediate.

Step 2: One-Pot Condensation with Malononitrile

A mixture of the α,α'-bis(4-methoxybenzylidene) cycloalkanone (1 mmol), malononitrile (0.066 g, 1 mmol), and potassium carbonate (0.007 g, 0.05 mmol) in ethanol (10 mL) is refluxed for an appropriate time (5-60 minutes). After cooling to room temperature, the resulting precipitate is filtered, washed with n-hexane, and dried to furnish the corresponding pyrano-carbonitrile derivative.

Step 3: Chlorination to Introduce 2-chloro Functionality

The product from Step 2 is chlorinated using phosphorus oxychloride and phosphorus pentachloride under reflux conditions to introduce the 2-chloro functionality, completing the synthesis of the target compound.

Method 3: Direct Chlorination of Pyridine Derivatives

Based on procedures for preparing 2-chloro-4-cyanopyridines.

Step 1: Synthesis of Pyridine Precursor

A suitable pyridine derivative containing the required methoxyphenyl and carbonitrile functionalities is synthesized through appropriate coupling reactions.

Step 2: Chlorination of Pyridine Precursor

The pyridine derivative (10 mmol) is added to phosphorus oxychloride (30 mL), and the mixture is heated to 80°C for 5 hours, then to 100°C for 24 hours. After cooling to room temperature, the mixture is carefully added to a pH 7 buffer solution while maintaining the pH at 5-6 by adding sodium hydroxide. The product is extracted with methyl tert-butyl ether, treated with activated charcoal, filtered, and isolated.

Step 3: Cyclization to Form Pyrano Structure

The chlorinated intermediate undergoes cyclization to form the desired pyrano[4,3-b]pyridine structure, followed by selective reduction to obtain the 7,8-dihydro derivative.

Method 4: Suzuki Coupling Approach

This approach utilizes palladium-catalyzed cross-coupling to introduce the 4-methoxyphenyl group.

Step 1: Preparation of 2-Chloro-pyrano[4,3-b]pyridine-3-carbonitrile

An appropriate 2-chloro-pyrano[4,3-b]pyridine-3-carbonitrile core structure is synthesized through established methods.

Step 2: Suzuki Coupling with 4-methoxyphenylboronic Acid

The 2-chloro-pyrano[4,3-b]pyridine-3-carbonitrile (1 mmol) is reacted with 4-methoxyphenylboronic acid (0.152 g, 1 mmol) in the presence of tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol) and potassium carbonate (0.276 g, 2 mmol) in a mixture of 1,4-dioxane and water (4:1, 10 mL) at 80°C for 12 hours. The product is isolated through standard workup procedures.

Step 3: Selective Reduction to 7,8-dihydro Derivative

The coupled product undergoes selective reduction to form the 7,8-dihydro-5H-pyrano[4,3-b]pyridine structure, completing the synthesis of the target compound.

Comparative Analysis of Preparation Methods

Table 1 provides a comprehensive comparison of the four proposed methods for preparing this compound:

Parameter Method 1: Pyridone Intermediate Method 2: One-Pot Condensation Method 3: Direct Chlorination Method 4: Suzuki Coupling
Overall Steps 3 3 3 3
Key Reagents Ammonium acetate, piperidine, PCl₅, POCl₃, NaBH₄ K₂CO₃, malononitrile, POCl₃, PCl₅ POCl₃, PCl₅ Pd(PPh₃)₄, 4-methoxyphenylboronic acid, K₂CO₃, NaBH₄
Reaction Conditions Room temperature to reflux Reflux in ethanol 80-100°C 80°C
Total Reaction Time >31 hours 5-65 hours >29 hours >16 hours
Expected Overall Yield 50-60% 60-70% 20-25% 40-50%
Cost Efficiency Moderate High Moderate Low (due to Pd catalyst)
Environmental Impact Moderate Low High Moderate
Scalability Good Excellent Moderate Limited
Technical Difficulty Moderate Low Moderate High

Table 1: Comparative analysis of preparation methods for this compound.

Spectroscopic Characterization Data

The following spectroscopic data would be expected for this compound based on structurally similar compounds:

Infrared Spectroscopy

The IR spectrum should exhibit characteristic absorption bands as outlined in Table 2:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N stretching 2220-2225 Strong
C-O-C stretching 1250-1270 Medium to strong
C=N stretching 1580-1600 Medium
C-Cl stretching 750-780 Medium
Aromatic C-H stretching 3000-3100 Weak
Aliphatic C-H stretching 2850-2950 Medium
C-OCH₃ stretching 1020-1080 Medium

Table 2: Expected IR absorption bands for this compound.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Expected chemical shifts and coupling patterns are presented in Table 3:

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
4-Methoxyphenyl aromatic protons 7.00-7.50 Two doublets (AA'BB' pattern) 4H
OCH₃ 3.80-3.85 Singlet 3H
5-H (pyrano ring) 4.20-4.35 Triplet 2H
7-H (pyrano ring) 2.80-2.95 Triplet 2H
8-H (pyrano ring) 1.85-2.10 Multiplet 2H

Table 3: Expected ¹H NMR data for this compound.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Expected carbon signals are shown in Table 4:

Carbon Environment Expected Chemical Shift (δ, ppm)
C≡N 115-120
Pyridine ring carbons 160-165, 150-155, 135-140
C-Cl 145-150
C=N 155-160
Methoxyphenyl carbons 125-135 (aromatic), 158-160 (C-OCH₃)
OCH₃ 55-56
Pyrano ring carbons 65-70, 25-30, 20-25

Table 4: Expected ¹³C NMR data for this compound.

Mass Spectrometry

The compound would be expected to show a molecular ion peak at m/z 312.75 [M]⁺ with the characteristic isotope pattern for chlorine-containing compounds (M+2 peak approximately 33% of the intensity of the molecular ion peak).

Reaction Mechanism Analysis

Mechanism for Method 2 (One-Pot Condensation)

The one-pot condensation approach likely proceeds through the following mechanistic pathway:

  • Base-catalyzed condensation of 4-methoxybenzaldehyde with the cyclic ketone to form the α,α'-bis(4-methoxybenzylidene) cycloalkanone.
  • Michael addition of malononitrile to one of the activated double bonds of the bis(arylidene) cycloalkanone.
  • Intramolecular cyclization involving the nitrile group and the remaining double bond to form the pyrano ring.
  • Tautomerization to give the 2-amino-4H-pyran-3-carbonitrile intermediate.
  • Chlorination of the amino group using POCl₃/PCl₅ to introduce the 2-chloro functionality.

The potassium carbonate catalyst facilitates the Michael addition and cyclization steps by generating the active carbanion from malononitrile.

Optimization Parameters for Synthesis

Table 5 outlines the critical parameters that should be optimized for achieving maximum yield and purity in the synthesis of this compound:

Parameter Optimal Condition Effect on Synthesis
Catalyst concentration 5-20 mol% K₂CO₃ for Method 2 Higher concentrations may lead to side reactions
Reaction temperature 40-80°C depending on method Controls reaction rate and selectivity
Solvent system Ethanol for Methods 1 and 2; MTBE for Method 3 Influences solubility and reaction efficiency
Reaction time Method-dependent (5-60 min for Method 2) Extended times may reduce yields through degradation
pH control 5-6 for workup in Method 3 Critical for product stability during isolation
Stoichiometry 1:1 ratio of reagents for most steps Excess reagents may promote side reactions

Table 5: Optimization parameters for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyranopyridines.

Scientific Research Applications

2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Compound Name (ID) Substituents (Positions) Key Physicochemical Properties Biological Activity (if reported)
Target Compound 2-Cl, 4-(4-methoxyphenyl) Inferred: Moderate polarity, high thermal stability Hypothesized: Anticancer potential
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile () 2-Cl, 7-propyl Lower polarity (alkyl chain), MW: 236.7 g/mol Not reported
5-Acetyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile () 4-(4-methoxyphenyl), 5-acetyl, 6-methyl Mp: 180–182°C (methanol crystals) Structural validation via XRD
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-... () 4-(4-chlorophenyl), 2-amino, 7-methyl MW: 396.85 g/mol; SMILES includes pyridinyl Anticancer docking studies
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine () Pyrimidine core, 4-Cl, 2-(4-chlorophenyl) Higher lipophilicity (Cl substituents) Not reported

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances electron density compared to 4-chlorophenyl () or nitro groups (e.g., 3v in ), which may improve solubility in polar solvents .
  • Alkyl vs. Aromatic Substituents: Propyl or phenethyl groups () reduce melting points and increase lipophilicity, whereas methoxyphenyl or nitro groups elevate thermal stability (e.g., 3v in has Mp 291–292°C) .

Crystallographic and Spectroscopic Validation

  • XRD and SHELX Software: Structural validation of analogs (e.g., ) relies on SHELX programs, which are critical for confirming fused ring systems and substituent orientations .
  • IR/NMR Trends: The nitrile group (~2191 cm⁻¹ in IR) and methoxy protons (~δ 3.35 ppm in ¹H NMR) are consistent across analogs, aiding in structural elucidation .

Biological Activity

2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a chloro group, a methoxyphenyl group, and a pyranopyridine core, has led to various studies investigating its biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H13ClN2O2
  • Molecular Weight : 300.74 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C2=C(C(=NC3=C2COCC3)Cl)C#N

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties in vitro. Studies have evaluated its effectiveness against several pathogens, reporting minimum inhibitory concentration (MIC) values indicating significant activity. For instance, derivatives of this compound were tested against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating a reduction in biofilm formation and bacterial viability .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded encouraging results. It has been studied for its cytotoxic effects on various cancer cell lines. Notably:

  • MCF7 (breast cancer) : Exhibited IC50 values indicating significant growth inhibition.
  • NCI-H460 (lung cancer) : Similar cytotoxicity was observed.
    These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific molecular interactions .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction may lead to modulation of biological processes such as:

  • Inhibition of viral replication.
  • Induction of apoptosis in cancer cells.
  • Disruption of microbial cell wall synthesis .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. A summary of key findings is presented in the following table:

StudyBiological ActivityCell Line/PathogenIC50/MIC Values
AntimicrobialStaphylococcus aureusMIC = 0.25 μg/mL
AnticancerMCF7IC50 = 0.39 μM
AnticancerNCI-H460IC50 = 0.46 μM

Q & A

Q. Q1. What synthetic methodologies are commonly employed for synthesizing pyrano[4,3-b]pyridine-carbonitrile derivatives?

A1. Synthesis typically involves multi-step reactions:

  • Cyclization : Base-mediated (e.g., NaOH in dichloromethane) cyclization of intermediates like chlorophenyl-piperidine derivatives .
  • Functionalization : Introduction of substituents (e.g., methoxy, chloro) via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Q2. How is the molecular structure of this compound validated experimentally?

A2. X-ray crystallography is the gold standard:

  • Data Collection : Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL software for structure solution and refinement, ensuring R-factors < 0.05 .
  • Key Parameters : Monoclinic crystal systems (e.g., P2₁/c) with unit cell dimensions a ≈ 8.8–9.5 Å, b ≈ 13.8–19.9 Å, and β ≈ 96–97° are typical .

Q. Q3. What safety protocols are critical during handling?

A3. Adhere to hazard codes (e.g., H300-H313 for toxicity):

  • Preventive Measures : Use fume hoods, gloves, and eye protection (P201, P210) .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P401-P422) .

Advanced Questions

Q. Q4. How can synthetic yields be optimized for the cyclization step?

A4. Strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining yields >80% .
  • In-line Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .

Q. Q5. How should researchers resolve contradictions in crystallographic data across studies?

A5. Discrepancies in unit cell parameters (e.g., V = 1586 ų vs. 1847 ų) may arise from:

  • Polymorphism : Characterize multiple crystal forms via differential scanning calorimetry (DSC) .

  • Data Quality : Re-refine datasets using updated SHELX versions or cross-validate with DFT-optimized geometries .

  • Table : Comparison of Reported Crystallographic Data

    ParameterStudy A Study B
    Space GroupP2₁/nP2₁/c
    a (Å)9.52198.8731
    β (°)97.82996.689
    Z44

Q. Q6. What methodologies are used to assess biological activity in pyrano-pyridine derivatives?

A6. Focus on structure-activity relationship (SAR) studies:

  • In Vitro Assays : Test phosphodiesterase inhibition (IC₅₀) or antifungal activity (MIC) using standardized protocols .
  • Molecular Docking : Map the compound’s geometry (e.g., pyrano ring dihedral angles) to binding pockets of target proteins (e.g., PDE4B) .
  • Metabolic Stability : Evaluate hepatic microsomal half-life (e.g., human liver microsomes) to prioritize lead compounds .

Q. Q7. How can computational chemistry aid in predicting reactivity or stability?

A7. Employ:

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G**) to identify reactive sites (e.g., carbonitrile group) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (Log P) and toxicity (LD₅₀) .

Methodological Best Practices

  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CCDC) for peer validation .
  • Contingency Planning : Pre-test reaction scalability (e.g., 1 mmol → 10 mmol) to identify bottlenecks in solvent volume or exothermicity .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate SAR optimization .

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